Methyl 3-amino-4-(phenylamino)benzoate
Overview
Description
Methyl 3-amino-4-(phenylamino)benzoate is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Labelled Compounds : Taylor et al. (1996) detailed the synthesis of labelled methyl 4-(2,5-dihydroxybenzylamino)benzoate derivatives for potential use in radiopharmaceutical applications (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
Study of Molecular Structure and Hydrogen Bonding : Research by Portilla et al. (2007) on isomeric methyl benzoates highlighted their molecular-electronic structure and the formation of hydrogen-bonded chains, important for understanding molecular interactions (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemistry of Heterocyclic Compounds : Ukrainets et al. (2014) studied the cyclization of methyl benzoate derivatives, providing insights into chemical reactions and synthesis pathways relevant to pharmaceutical chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Investigation of Novel Glycolipids : Sweeley and Klionsky (1963) explored the biochemical pathways involving aromatic compounds, which could be relevant to understanding the metabolism and biological role of methyl benzoate derivatives (Sweeley & Klionsky, 1963).
Synthesis of Novel Benzimidazole Compounds : Arslan et al. (2004) described the synthesis of new benzimidazole compounds using methyl benzoate derivatives, which could have implications in medicinal chemistry (Arslan, Kazak, Karatas, & Özden, 2004).
Exploration of Anticonvulsant Activity : Scott et al. (1993) investigated the anticonvulsant properties of methyl benzoate derivatives, contributing to the development of new therapeutics for neurological disorders (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).
Study of Liquid Crystalline Thermosets : Mormann and Bröcher (1998) researched the mesogenic properties of methyl benzoate derivatives, which is significant for materials science and engineering (Mormann & Bröcher, 1998).
Properties
IUPAC Name |
methyl 3-amino-4-anilinobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h2-9,16H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRIEMIJMFMCPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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